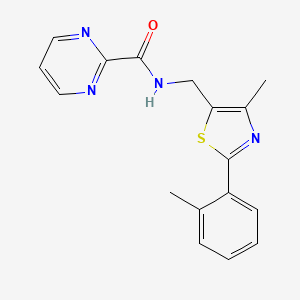

2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

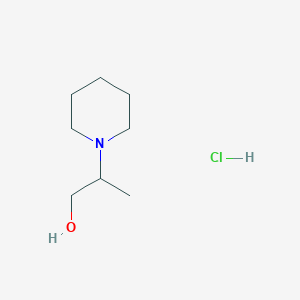

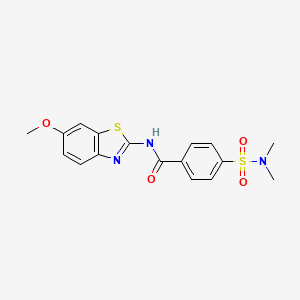

The compound “2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a phenyl group, a thiophene ring, and a ketone group. The exact three-dimensional structure would depend on the stereochemistry at the chiral centers in the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ketone group, which is a common site of nucleophilic addition reactions. The pyrrolidine ring could also undergo various reactions depending on the conditions .Scientific Research Applications

Corrosion Inhibition

Schiff bases like 2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one show potential as corrosion inhibitors. Hegazy et al. (2012) evaluated the efficiency of similar Schiff bases in inhibiting corrosion on carbon steel in hydrochloric acid. The study found that these compounds act as mixed (cathodic/anodic) inhibitors, with their efficiency varying based on their chemical structure (Hegazy et al., 2012).

Molecular Synthesis and Analysis

The synthesis and analysis of structurally similar compounds have been extensively studied. For instance, Ulaş (2021) synthesized a biologically significant alkylaminophenol compound, structurally similar to this compound, through the Petasis reaction. The structural analysis was supported by various spectroscopic techniques and computational spectral studies (Ulaş, 2021).

Polymer Synthesis and Properties

Polymers based on thiophenyl-pyrrole compounds, similar to the compound , have been synthesized and their properties explored. Pandule et al. (2014) studied the synthesis of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole and evaluated their properties such as UV–visible absorption, electrical conductivity, and thermal stability. The research showed that these polymers exhibit good thermal stability and their electrical conductivity is influenced by the substituents (Pandule et al., 2014).

Optoelectrochemical Applications

The synthesis and optoelectrochemical properties of star-shaped pyrrole and thiophene functionalized monomers, including compounds structurally similar to this compound, have been investigated by Ak and Toppare (2009). These monomers were used for electrochemical copolymerization, demonstrating significant potential in optoelectronic applications (Ak & Toppare, 2009).

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds

Mode of Action

The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets in a variety of ways due to the ring’s stereochemistry and non-planarity .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Compounds with a pyrrolidine ring have been found to influence a wide range of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this one can help modify physicochemical parameters and improve adme/tox results for drug candidates .

Future Directions

properties

IUPAC Name |

2-phenoxy-1-(3-thiophen-2-ylpyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-16(12-19-14-5-2-1-3-6-14)17-9-8-13(11-17)15-7-4-10-20-15/h1-7,10,13H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDICORDXPMQLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2971209.png)

![9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2971213.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971214.png)

![6-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2971216.png)

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2971217.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol](/img/structure/B2971219.png)